molecular formula C17H14O4 B1201445 6,3'-Dimethoxyflavone CAS No. 79786-40-6

6,3'-Dimethoxyflavone

Cat. No. B1201445
CAS RN: 79786-40-6
M. Wt: 282.29 g/mol
InChI Key: LLLIKVGWTVPYAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6,3'-Dimethoxyflavone involves multiple steps, including benzylization, acyl chloride formation, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction. These methods demonstrate the complexity and the synthetic strategies employed to achieve the desired flavone derivatives (Li Hong-qi, 2009). Additionally, the synthesis of flavones and their derivatives often targets the modification of specific structural features to enhance biological activity or solubility (Amolak C. Jain, R. Gupta, R. Khazanchi, 1979).

Molecular Structure Analysis

The molecular structure of flavones like 6,3'-Dimethoxyflavone is crucial in determining their chemical reactivity and biological activity. Single-crystal X-ray analysis and spectral studies are commonly used to elucidate these structures. For example, the structure of a novel natural flavone was determined by spectral studies and confirmed by synthesis, highlighting the importance of structural elucidation in understanding flavone chemistry (E. Wollenweber, M. Iinuma, Toŝhiyuki Tanaka, M. Mizuno, 1991).

Chemical Reactions and Properties

Flavones undergo various chemical reactions that modify their structure and properties. These reactions include O-alkylation and dealkylation, which are selective processes that influence the functional groups present on the flavone nucleus. Such modifications can significantly affect the flavone's biological activities and its interaction with biological targets (T. Horie, Y. Kawamura, Hitoshi Yamamoto, Takeshi Kitou, K. Yamashita, 1995).

Physical Properties Analysis

The physical properties of 6,3'-Dimethoxyflavone, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of methoxy groups affects the compound's hydrogen bonding capability, solubility in various solvents, and interaction with other molecules. Studies on crystal complexes and solid inclusion compounds provide insights into the interactions and stability of flavones in solid state (J. Wallet, E. Gaydou, H. Lachekar, V. Pichon-Pesme, 2000).

Chemical Properties Analysis

The chemical properties of 6,3'-Dimethoxyflavone, such as reactivity towards various reagents, stability under different conditions, and potential to form complexes with metals or other organic compounds, are crucial for its application in research and development. The ability to form complexes, for instance, may be explored for drug delivery systems or as part of a strategy to modify its biological activity (Shuangxi Wang, F. Zhang, Yu-Lin Li, Qing-Ping Feng, 1992).

Future Directions

While specific future directions for 6,3’-Dimethoxyflavone were not found in the search results, flavonoids are being extensively researched for their multi-faceted anti-cancer effects and their potential in improving protein turnover and mitochondria function . This suggests a promising future for the study and application of flavonoids like 6,3’-Dimethoxyflavone.

properties

IUPAC Name

6-methoxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLIKVGWTVPYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350264
Record name 6,3'-DIMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,3'-Dimethoxyflavone

CAS RN

79786-40-6
Record name 6,3'-DIMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,3'-Dimethoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
M Sharaf, RMA Mansour, NAM Saleh - Biochemical systematics and …, 1992 - Elsevier
The aerial parts of four Cleome species (Capparaceae) were investigated for their surface flavonoids. Ten methylated flavonoids were isolated and identified as 5,7,4′-trihydroxy-3-…
Number of citations: 50 www.sciencedirect.com
KD Yoon, YW Chin, MH Yang, J Kim - Food Chemistry, 2011 - Elsevier
High-speed countercurrent chromatography (HSCCC) was applied to separate two anti-ulcer flavonoids, eupatilin (5,7-dihydroxy-6,3′,4′-trimethoxyflavone, 1) and jaceosidin (5,7,4′-…
Number of citations: 68 www.sciencedirect.com
YT Lin, Y Li, HC Hsu, JY Tsai, JH Lee, CJ Tai… - Biochemical …, 2022 - Elsevier
There is growing evidence of the importance of protease-activated receptor 4 (PAR4), one of thrombin receptors, as a therapeutic target in thrombotic cardiovascular diseases. In the …
Number of citations: 4 www.sciencedirect.com
N Shafiq, L Ali, N Riaz, A Yaqoob… - Journal of the …, 2014 - search.ebscohost.com
Phytochemical analysis of the methanolic extract of Seriphidium oliverianum resulted in the isolation of eleven compounds namely: 5, 8-dihydroxy-6, 7, 4'-trimethoxyflavone (1), 5-…
Number of citations: 8 search.ebscohost.com
A Tapia, J Rodriguez, C Theoduloz, S Lopez… - Journal of …, 2004 - Elsevier
The exudate and seriated extracts from the aerial parts of Baccharis grisebachii (Asteraceae) which is recommended as a digestive and to relieve gastric ulcers in Argentina, showed …
Number of citations: 169 www.sciencedirect.com
M Aghaei, M Mirzaei, M Ghanadian… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
In phytochemical analysis, Jacein derivatives: 5, 7, 4’-trihydroxy-3, 6, 3’-trimethoxyflavone-7 (β)-D-glucopyranoside (1), and 3-demethyljacein: 3, 5, 7, 4’-tetrahydroxy-6, 3’-…
Number of citations: 6 www.ncbi.nlm.nih.gov
AN Shikov, M Kundracikova, TL Palama… - Phytochemistry …, 2010 - Elsevier
The herb Gnaphalium uliginosum L. is an annual plant widely used in Russian and Bulgarian phytotherapy in the treatment of hypertension, thrombophlebitis, phlebothrombosis and …
Number of citations: 21 www.sciencedirect.com
DL Dreyer, S Tabata, RM Horowitz - Tetrahedron, 1964 - Elsevier
… limocitrol (3,5,7,4′-tetrahydroxy-6,8,3′-trimethoxyflavone), limocitrin (3,5,7,4′-tetrahydroxy-8,3′-dimethoxyflavone) and spinacetin (3,5,7,4′-tetrahydroxy-6-3′- dimethoxyflavone) …
Number of citations: 26 www.sciencedirect.com
RN Yadava, S Jain - Journal of Asian natural products research, 2005 - Taylor & Francis
Full article: A new bioactive flavone glycoside from the seeds of Melilotus indica All. Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage …
Number of citations: 27 www.tandfonline.com
LC Santos, F Andrade, EC Vasconcelos… - Revista Brasileira de …, 1999 - repositorio.unesp.br
A general procedure was developed for the simultaneous separation of flavonoids and naphthopyrones from the polar extracts of the capitula from Brazilian everlasting plants is …
Number of citations: 6 repositorio.unesp.br

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